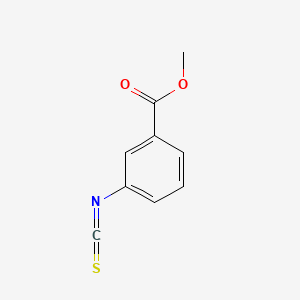

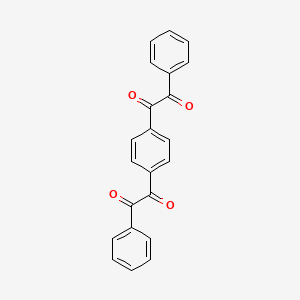

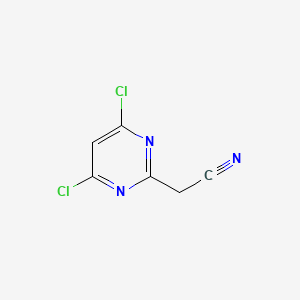

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

Übersicht

Beschreibung

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. Pyrimidines are important in various biological processes and are also used in the synthesis of pharmaceuticals and agrochemicals. The dichloropyrimidinyl group attached to an acetonitrile moiety suggests that this compound could serve as an intermediate in the synthesis of more complex molecules, potentially with biological activity.

Synthesis Analysis

The synthesis of 2-(4,6-dimethoxypyrimidin-2-yl)acetonitrile involves the use of tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate as a starting material and para-toluenesulfonic acid as a catalyst in a decarboxylation reaction. The optimal conditions for this reaction include a molar ratio of 1:0.08 for the starting material to catalyst, a reaction temperature of 100°C, and a reaction time of 2 hours, resulting in a yield above 90% . This synthesis is an example of how pyrimidine derivatives can be efficiently produced using catalytic methods.

Molecular Structure Analysis

The molecular structure of 2-(4,6-dimethoxypyrimidin-2-yl)acetonitrile and its derivatives has been confirmed using various analytical techniques such as IR, 1H NMR, and 13C NMR . These techniques provide detailed information about the molecular framework and the substitution pattern on the pyrimidine ring, which is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives, including those with a dichloropyrimidinyl group, are known to participate in various chemical reactions. For instance, they can form proton transfer complexes with other compounds, as demonstrated by the reaction between 2-amino-4-methoxy-6-methyl-pyrimidine and 2,6-dichloro-4-nitrophenol in acetonitrile . Additionally, pyrimidine derivatives can undergo ring transformation reactions to yield a variety of structurally diverse compounds, which is a testament to their versatility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4,6-dichloropyrimidin-2-yl)acetonitrile derivatives are influenced by the substituents on the pyrimidine ring. These properties can be tailored by modifying the substituents, which can affect the solubility, stability, and reactivity of the compounds. The presence of electron-withdrawing groups such as the nitrile and dichloro groups can increase the acidity of the hydrogen atoms on the pyrimidine ring, which in turn can affect the compound's ability to form hydrogen bonds and its behavior in proton transfer reactions .

Wissenschaftliche Forschungsanwendungen

-

Organic Synthesis

- Pyrimidine compounds, including 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile, are of great interest in the field of organic synthesis due to their various chemical and biological applications .

- Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .

- The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

- In one study, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

-

Biological Activities

- Heterocyclic compounds containing pyrimidine moiety are gaining focus in recent research due to their wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive, and herbicidal .

- In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

-

Pharmaceuticals

- Pyrimidine derivatives are found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

- There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .

- The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

-

Chemical Research

- In chemical research, 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile can be used in the synthesis of new pyrimidine derivatives using organolithium reagents .

- Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

-

SNAr Reactions

-

Electrochemical Conversions

- Acetonitrile, due to its good conductivity and environmentally friendly features, has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- Especially in the field of electrochemical conversions involving acetonitrile, it has been used in the synthesis of a variety of important compounds .

- In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .

-

Synthon in Organic Reactions

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

2-(4,6-dichloropyrimidin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUULABSLYIJIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280607 | |

| Record name | 2-(4,6-dichloropyrimidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile | |

CAS RN |

63155-43-1 | |

| Record name | 63155-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4,6-dichloropyrimidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.